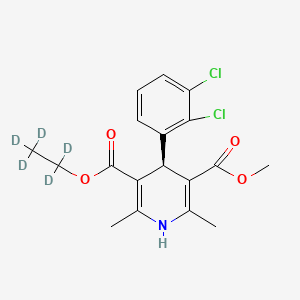

(R)-(+)-Felodipine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-(+)-Felodipine-d5 is a deuterated form of felodipine, a calcium channel blocker primarily used to treat hypertension. The deuterium atoms in ®-(+)-Felodipine-d5 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of felodipine by reducing the rate of metabolic degradation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the felodipine structure.

Industrial Production Methods: Industrial production of ®-(+)-Felodipine-d5 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions: ®-(+)-Felodipine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Deuterium atoms in ®-(+)-Felodipine-d5 can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Oxidation Products: Metabolites formed through the oxidation of ®-(+)-Felodipine-d5.

Reduction Products: Reduced forms of the compound.

Substitution Products: Compounds with substituted groups replacing deuterium atoms.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

One of the primary applications of (R)-(+)-Felodipine-d5 is in pharmacokinetic studies. The deuterated form allows researchers to track the metabolic pathways and pharmacokinetics of felodipine more accurately due to its reduced metabolic degradation rate. This property is particularly useful in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

- Metabolic Pathway Analysis : By using this compound as a tracer, researchers can delineate the metabolic pathways involved in felodipine metabolism. The presence of deuterium helps in differentiating between the original compound and its metabolites during mass spectrometry analysis.

Drug Metabolism Research

This compound plays a crucial role in drug metabolism research. Its unique isotopic signature allows scientists to study the stability and degradation pathways of felodipine without interference from other compounds.

- Stability Studies : The compound aids in assessing the stability of felodipine under various conditions, including different pH levels and temperatures. This information is vital for determining optimal storage conditions and shelf life for pharmaceutical formulations.

- Kinetic Isotope Effects : Researchers utilize this compound to investigate kinetic isotope effects that may influence the pharmacological properties of felodipine. These studies can provide insights into how modifications to the drug structure impact its efficacy and safety.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as an internal standard for quantifying felodipine and its metabolites using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

- Quantification : As an internal standard, this compound improves the accuracy and precision of quantitative analyses by compensating for variations in sample preparation and instrument performance.

- Method Development : Researchers develop new analytical methods using this compound to enhance detection limits and improve the reliability of results when analyzing complex biological matrices.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical research:

- Hypertension Management : A multicenter randomized trial involving 239 patients demonstrated that extended-release formulations containing felodipine significantly reduced sitting diastolic blood pressure. The study established a dose-response relationship characterized by an Emax model, showcasing the compound's efficacy in managing hypertension.

- Food Interaction Studies : Research investigating the pharmacokinetics of felodipine formulations under varying dietary conditions revealed that food intake affects gastrointestinal transit and absorption rates. Such findings underscore the importance of considering dietary factors in therapeutic regimens involving this compound.

- Drug-Drug Interaction Modeling : A physiologically based pharmacokinetic model was developed to simulate interactions between felodipine and other drugs metabolized by cytochrome P450 enzymes. This model aids in predicting how concomitant medications may affect felodipine's efficacy and safety profile.

Mecanismo De Acción

®-(+)-Felodipine-d5, like felodipine, acts as a calcium channel blocker. It stabilizes voltage-gated L-type calcium channels in their inactive conformation, preventing the influx of calcium ions into vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms in ®-(+)-Felodipine-d5 do not alter the mechanism of action but may affect the metabolic rate and pharmacokinetics .

Comparación Con Compuestos Similares

Felodipine: The non-deuterated form of ®-(+)-Felodipine-d5.

Amlodipine: Another calcium channel blocker with a similar mechanism of action.

Nifedipine: A calcium channel blocker used to treat hypertension and angina.

Uniqueness: ®-(+)-Felodipine-d5 is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by reducing the rate of metabolic degradation. This allows for more accurate tracking and analysis of the compound’s metabolic pathways compared to its non-deuterated counterparts .

Actividad Biológica

(R)-(+)-Felodipine-d5 is a deuterated derivative of felodipine, a well-established calcium channel blocker primarily used for the treatment of hypertension. The deuteration enhances its metabolic stability, which is crucial for pharmacokinetic studies and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound operates as a long-acting 1,4-dihydropyridine calcium channel blocker . It selectively inhibits voltage-gated L-type calcium channels located in vascular smooth muscle cells. This blockade prevents calcium ion influx, leading to vasodilation and a decrease in blood pressure. The substitution of hydrogen atoms with deuterium in this compound has been shown to enhance its metabolic stability, thus prolonging its duration of action compared to non-deuterated forms .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by several key parameters:

- Absorption : Following oral administration, it exhibits a peak plasma concentration typically within 2 to 6 hours.

- Distribution : The compound has a high volume of distribution, indicating extensive tissue binding.

- Metabolism : Deuterium substitution reduces the rate of metabolic degradation, enhancing the drug's half-life and therapeutic efficacy.

- Excretion : Primarily eliminated via hepatic pathways with renal excretion of metabolites .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2-6 hours post-administration |

| Half-Life | Extended due to deuteration |

| Volume of Distribution | High |

| Metabolism | Hepatic |

| Excretion | Renal (metabolites) |

Biological Activity

Research indicates that this compound exhibits significant biological activity beyond its antihypertensive effects. Notably:

- Vasorelaxation : It effectively induces relaxation in vascular smooth muscle, contributing to its antihypertensive properties. Studies have shown that it is approximately 50 times more potent than nifedipine and 430 times more potent than verapamil in relaxing KCl-contracted porcine coronary segments .

- Inflammatory Response Modulation : The compound has been observed to induce the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in human vascular smooth muscle cells and lung fibroblasts, suggesting a role in modulating inflammatory responses at doses as low as 5.8 nM .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety profile of this compound:

- Hypertension Management : A multicenter randomized trial involving 239 patients demonstrated that extended-release formulations significantly reduced sitting diastolic blood pressure with an estimated maximum effect increasing linearly with age. The study found an effective dose-response relationship characterized by an Emax model .

- Food Interaction Studies : Investigations into the pharmacokinetics of felodipine formulations under varying dietary conditions revealed that food intake affects the drug's gastrointestinal transit and absorption rates. Such findings underscore the importance of considering dietary factors in therapeutic regimens involving this compound .

Propiedades

IUPAC Name |

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-SAFFEWCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.